Bilene-b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bilene-b is a bilene.
Scientific Research Applications
Synthesis and Chemical Reactions
- Bilene-b compounds are involved in complex chemical reactions and synthesis processes. A study by Conlon et al. (1974) explored the synthesis of bilenes-b, discovering that the condensation of certain dipyrromethanes yielded a tripyrrene salt instead of a bilene-b salt, indicating the complexity and specificity of reactions involving these compounds (Conlon et al., 1974).
- Another aspect of bilene-b chemistry involves the formation of porphyrins through the reaction of b-bilene salts. Jackson et al. (1971) reported that b-bilene salts can be transformed into porphyrins, which are significant in various biochemical processes (Jackson et al., 1971).
Role in Bile Salts and Digestion
- Bilene-b derivatives, as part of bile salts, play a crucial role in digestion. Maldonado-Valderrama et al. (2011) emphasized the importance of bile salts, including bilene-b derivatives, in the digestion and absorption of nutrients, highlighting their role as bio-surfactants in the gastrointestinal tract (Maldonado-Valderrama et al., 2011).
- Elnaggar (2015) discussed the multifaceted pharmaceutical applications of bile salts, including their use in nanomedicine and their potential to modify drug-delivery characteristics (Elnaggar, 2015).
Biochemical and Physiological Functions
- Tanaka et al. (2000) examined a bile salt hydrolase from Bifidobacterium longum, which is related to bile acids including bilene-b derivatives. This study provides insights into the biochemical and genetic characteristics of enzymes interacting with bile acids (Tanaka et al., 2000).
- Chávez-Talavera et al. (2017) explored how bile acids, including bilene-b derivatives, regulate metabolism and inflammation, particularly in the context of obesity, type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease (Chávez-Talavera et al., 2017).
Applications in Pharmacology and Medicine
- Bilene-b and its derivatives have been studied for their therapeutic potential in various medical conditions. Boatright et al. (2006) investigated the use of tauroursodeoxycholic acid, a primary constituent of bear bile which includes bilene-b derivatives, in preventing vision loss in certain retinal degeneration models (Boatright et al., 2006).
properties
Product Name |
Bilene-b |
---|---|
Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5E)-2-(1H-pyrrol-2-ylmethyl)-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]pyrrole |
InChI |
InChI=1S/C19H18N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-10,13,20-22H,11-12H2/b19-13+ |
InChI Key |
AWZAJKCMZKXLPZ-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CNC(=C1)CC2=N/C(=C/C3=CC=C(N3)CC4=CC=CN4)/C=C2 |
Canonical SMILES |
C1=CNC(=C1)CC2=NC(=CC3=CC=C(N3)CC4=CC=CN4)C=C2 |
synonyms |
b-Bilene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.